molecular formula C₂₃H₁₉Cl₂NO₇S B1142718 N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine CAS No. 167400-96-6

N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine

Cat. No.: B1142718
CAS No.: 167400-96-6
M. Wt: 524.37
InChI Key:
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Description

2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .


Molecular Structure Analysis

The molecular formula of 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide is C15H10Cl3NO2 and its molecular weight is 342.6 .


Physical and Chemical Properties Analysis

This compound is a solid with a pale yellow to yellow color. It has a melting point of 159-161 °C (lit.) and a predicted boiling point of 565.0±50.0 °C. Its density is predicted to be 1.452±0.06 g/cm3. It is slightly soluble in chloroform and methanol when heated and sonicated .

Safety and Hazards

The compound is classified as dangerous with hazard statements H302-H319-H410-H372. Precautionary statements include P264-P270-P273-P280-P301+P312-P305+P351+P338-P330-P337+P313-P391-P501 .

Future Directions

The compound is a potential anticancer agent and is used in the synthesis of certain pharmaceutical ingredients, suggesting that it may have future applications in medical research and drug development .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine involves the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with 3,4-dimethoxybenzenesulfonyl chloride followed by reaction with glycine.", "Starting Materials": [ "4-chloro-2-(2-chlorobenzoyl)aniline", "3,4-dimethoxybenzenesulfonyl chloride", "Glycine", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Dissolve 4-chloro-2-(2-chlorobenzoyl)aniline in chloroform and add 3,4-dimethoxybenzenesulfonyl chloride. Stir the mixture at room temperature for 24 hours.", "Step 2: Pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 4: Dissolve the crude product in methanol and add glycine. Stir the mixture at room temperature for 24 hours.", "Step 5: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3. Extract the mixture with diethyl ether and wash the organic layer with water.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.", "Step 7: Dissolve the crude product in a mixture of methanol and water. Adjust the pH to 8-9 with sodium hydroxide.", "Step 8: Extract the mixture with diethyl ether and wash the organic layer with water. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product, N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine." ] }

CAS No.

167400-96-6

Molecular Formula

C₂₃H₁₉Cl₂NO₇S

Molecular Weight

524.37

Origin of Product

United States

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